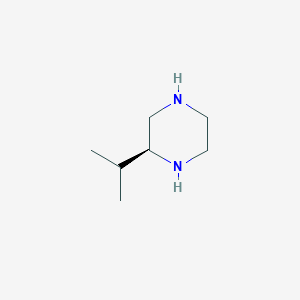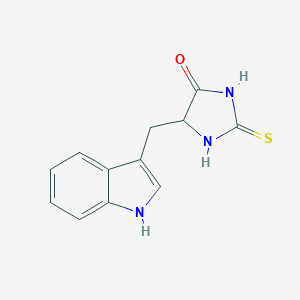
Cannabicitran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabicitran is a phytocannabinoid first isolated in 1974 as a trace component of the Cannabis sativa plant . Unlike some other cannabinoids, it is not psychoactive.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabicitran can be synthesized through various methods. One such method involves the use of citral as a starting material. The reaction mixture is heated under specific conditions to yield this compound . This method is advantageous as it does not require dangerous or toxic solvents and is more tolerant of complex starting compositions .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of cannabinoid isolates or distillates as starting materials. The reaction conditions are carefully controlled to ensure high yields and easy purification of the product .
Chemical Reactions Analysis
Types of Reactions: Cannabicitran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Cannabicitran has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of cannabinoids. In biology and medicine, it is investigated for its potential therapeutic effects, such as reducing intraocular pressure and modulating pain . Additionally, it has applications in the industry, particularly in the production of cannabinoid-based products .
Mechanism of Action
Cannabicitran exerts its effects primarily through its interaction with the NAGly receptor (GPR18) . This receptor is involved in various physiological processes, including the regulation of intraocular pressure and modulation of pain. By acting as an agonist at this receptor, this compound can influence these processes and potentially provide therapeutic benefits .
Comparison with Similar Compounds
- Cannabichromene
- Cannabicyclol
- Cannabidiol dimethyl ether
- Cannabielsoin
- Cannabigerol
- Cannabimovone
- Cannabitriol
- Isotetrahydrocannabinol
Comparison: Cannabicitran is unique among cannabinoids due to its specific structure and non-psychoactive nature. While compounds like tetrahydrocannabinol are known for their psychoactive effects, this compound does not produce such effects. Additionally, its ability to reduce intraocular pressure sets it apart from other cannabinoids .
Properties
CAS No. |
31508-71-1 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(1R,4S,13R)-1,5,5-trimethyl-9-pentyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7(12),8,10-triene |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-14-11-17-19-15-13-21(4,23-18(19)12-14)10-9-16(15)20(2,3)22-17/h11-12,15-16H,5-10,13H2,1-4H3/t15-,16+,21-/m1/s1 |
InChI Key |
IXJXRDCCQRZSDV-VWKPWSFCSA-N |
SMILES |
CCCCCC1=CC2=C3C4CC(CCC4C(O2)(C)C)(OC3=C1)C |
Isomeric SMILES |
CCCCCC1=CC2=C3[C@@H]4C[C@@](CC[C@@H]4C(O2)(C)C)(OC3=C1)C |
Canonical SMILES |
CCCCCC1=CC2=C3C4CC(CCC4C(O2)(C)C)(OC3=C1)C |
Synonyms |
CBT; CBT (citran) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)


![1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol](/img/structure/B162983.png)






